1-(2-Amino-3-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-amino-3-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthio)phenyl)-2-morpholinopropan-1-one
- (1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
Uniqueness
1-(2-Amino-3-(methylthio)phenyl)propan-1-one is unique due to the presence of both an amino group and a methylthio group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UJWXXECHRJNJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)N |
Origin of Product |
United States |
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